![molecular formula C54H66 B12561098 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene CAS No. 155064-29-2](/img/structure/B12561098.png)
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene: is a complex organic compound with the molecular formula C54H66 It is characterized by the presence of three ethynyl groups attached to a benzene ring, each substituted with a 3,5-di-tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene can be synthesized through a multi-step process involving the coupling of 3,5-di-tert-butylphenylacetylene with a benzene derivative. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to ensure complete coupling.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
1,3,5-Tri-tert-butylbenzene: Similar in structure but lacks the ethynyl groups, making it less reactive.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Contains hydroxyl groups, providing different chemical properties and applications.
1,3,5-Tris(tert-butyl)benzene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene is unique due to its combination of ethynyl and tert-butyl groups, which provide a balance of reactivity and steric protection. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
155064-29-2 |
|---|---|
Formule moléculaire |
C54H66 |
Poids moléculaire |
715.1 g/mol |
Nom IUPAC |
1,3,5-tris[2-(3,5-ditert-butylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C54H66/c1-49(2,3)43-28-40(29-44(34-43)50(4,5)6)22-19-37-25-38(20-23-41-30-45(51(7,8)9)35-46(31-41)52(10,11)12)27-39(26-37)21-24-42-32-47(53(13,14)15)36-48(33-42)54(16,17)18/h25-36H,1-18H3 |
Clé InChI |
VLNZYGOWUWOWBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C#CC4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



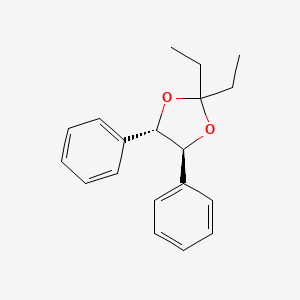
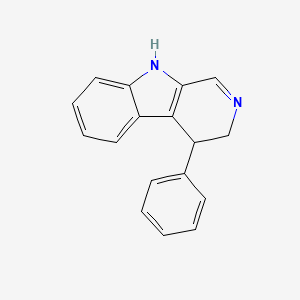
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
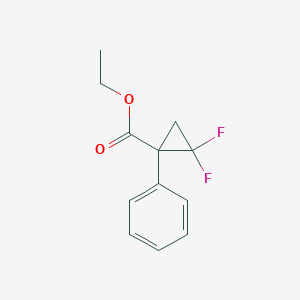
![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)
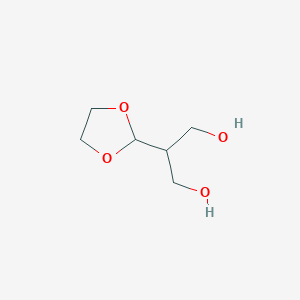
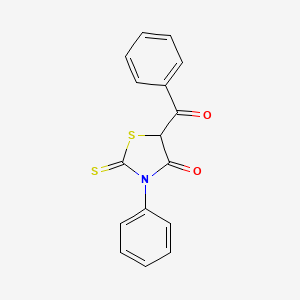
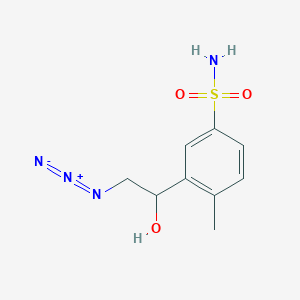
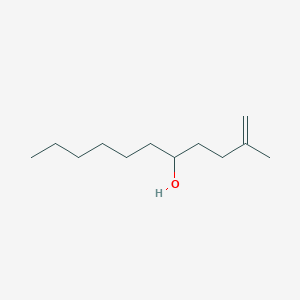
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

